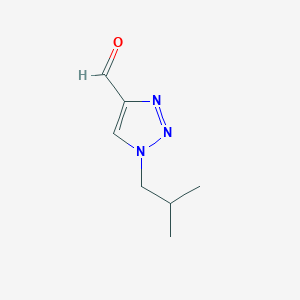

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde (MP-TA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MP-TA is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

The research on derivatives of 1,2,3-triazole, including compounds structurally related to 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde, shows promising antimicrobial and antioxidant properties. For instance, a study synthesized a series of 1,2,3-triazolyl pyrazole derivatives displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack formylation approach, indicating potential as good inhibitors of the E. coli MurB enzyme, comparable with the standard drug Ciproflaxin (Bhat et al., 2016).

Antimicrobial Activity of Triazole Derivatives

Further research into triazole derivatives, including those similar to 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde, has demonstrated their efficacy in antimicrobial applications. A study on the synthesis and antimicrobial activity of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones revealed that these compounds exhibit moderate to good activity against various bacterial and fungal organisms (Swamy et al., 2019).

Supramolecular Interactions of Triazoles

The supramolecular chemistry of 1,2,3-triazoles, including derivatives like 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde, has been extensively studied for its diverse applications. Research highlights the unique combination of facile accessibility via click chemistry and diverse supramolecular interactions of 1,2,3-triazoles, enabling applications in coordination chemistry, anion recognition, catalysis, and photochemistry, thus extending far beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Efficient Synthesis Methods

Innovative synthesis methods for 1,2,3-triazole derivatives, potentially including 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde, have been developed to enhance efficiency and yield. A study presented a highly efficient, noncatalyzed synthesis of polyfunctional 1H-1,2,3-triazoles from γ-hydroxypropynals in water at room temperature without a catalyst, highlighting the decisive role of water in facilitating this process (Medvedeva et al., 2013).

properties

IUPAC Name |

1-(2-methylpropyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)3-10-4-7(5-11)8-9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEAFBUWHXMBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate](/img/structure/B2643254.png)

![2-Ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2643258.png)

![3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B2643261.png)

![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2643269.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2643273.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2643275.png)